Bis(2-butoxyethyl) adipate
Overview
Description
Mechanism of Action
Target of Action
Bis(2-butoxyethyl) adipate is primarily used as a plasticizer . Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. They are primarily used to soften synthetic polymers.
Mode of Action
This compound, like other plasticizers, works by decreasing the attraction between polymer chains, making them more flexible. When added to a material, it helps the material to be molded and shaped without breaking or cracking, enhancing its flexibility and durability .
Result of Action
The primary result of this compound’s action is the increased flexibility and durability of materials to which it is added. It allows these materials to withstand more physical stress without breaking or cracking .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, exposure to high temperatures may cause the compound to leach out of materials. Additionally, the presence of other chemicals can influence its effectiveness as a plasticizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-butoxyethyl) adipate is typically synthesized through the esterification of adipic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The adipic acid and 2-butoxyethanol are fed into a reactor, where they react in the presence of an acid catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products .
Types of Reactions:
Esterification: As mentioned, this compound is formed through the esterification of adipic acid with 2-butoxyethanol.
Transesterification: this compound can participate in transesterification reactions with other alcohols, forming different esters and releasing 2-butoxyethanol.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Reaction Conditions: Reflux for esterification, aqueous conditions for hydrolysis, and elevated temperatures for transesterification.
Major Products Formed:
Hydrolysis: Adipic acid and 2-butoxyethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Bis(2-butoxyethyl) adipate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Bis(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but a different alkyl chain length.
Diisobutyl adipate: A plasticizer with a branched alkyl chain, offering different flexibility and compatibility characteristics.
Dibutyl adipate: A plasticizer with a shorter alkyl chain, resulting in different solubility and plasticization properties.
Uniqueness of Bis(2-butoxyethyl) Adipate: this compound is unique due to its specific alkyl chain structure, which provides a balance between flexibility and compatibility with various polymers. Its ability to enhance the properties of PVC and other materials makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
bis(2-butoxyethyl) hexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-3-5-11-21-13-15-23-17(19)9-7-8-10-18(20)24-16-14-22-12-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTSDBYPAZEUOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)CCCCC(=O)OCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051712 | |
Record name | Bis(2-butoxyethyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
141-18-4 | |
Record name | Bis(2-butoxyethyl) adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adipol BCA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-butoxyethyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-butoxyethyl) adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Di(butoxyethyl) adipate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQT9MJU6BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Bis(2-butoxyethyl) adipate?
A1: this compound is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) materials. [, ] It enhances the flexibility, elasticity, and workability of PVC by reducing the intermolecular forces between polymer chains. [] A specific application mentioned is its use in PVC thin films for food strapping. []
Q2: How does this compound impact the environment?
A2: One study assessed the impact of this compound on activated sludge, a key component of wastewater treatment plants. [] The research determined the compound's EC50 (3h) value, representing the concentration causing a 50% reduction in respiration rate, to be 0.0841 g/L. [] This suggests that this compound can negatively impact the efficiency of biological wastewater treatment processes at certain concentrations.
Q3: Can this compound migrate from food packaging materials?
A3: Research indicates that this compound can migrate from PVC thin films used for food strapping into a simulant oil. [] This migration raises concerns about potential human exposure to the compound through contact with packaged food. The study utilized gas chromatography-mass spectrometry to quantify the migration levels. []
Q4: Are there methods to determine the presence of this compound in biological samples?
A4: Yes, a gas chromatography-mass spectrometry method was developed and validated for the simultaneous determination of various phthalates and adipates, including this compound, in human serum. [] This method utilizes solid-phase extraction for sample preparation and achieves a limit of detection in the ng/mL range. [] This demonstrates the ability to measure exposure levels and conduct human biomonitoring studies.
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